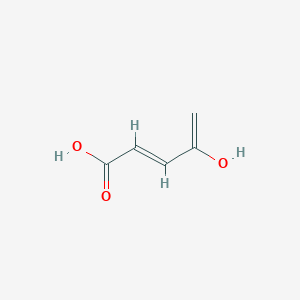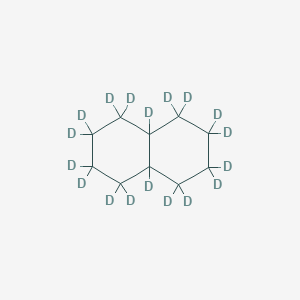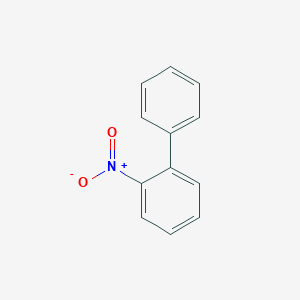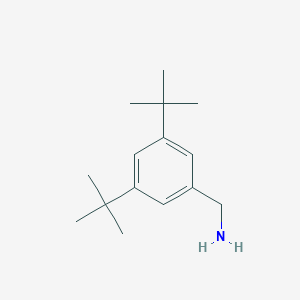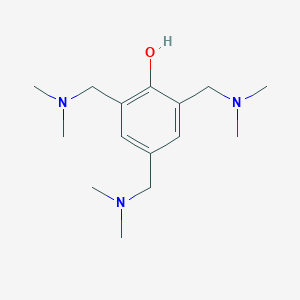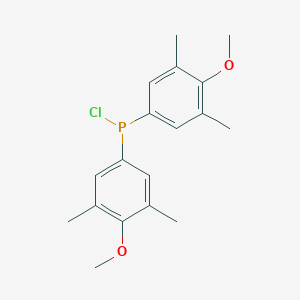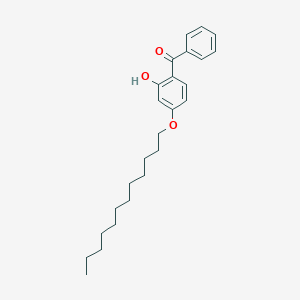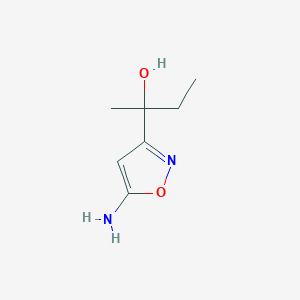
2-(5-Aminoisoxazol-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Aminoisoxazol-3-yl)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoxazole, which is known for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of 2-(5-Aminoisoxazol-3-yl)butan-2-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the central nervous system, such as GABA and glutamate receptors. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemische Und Physiologische Effekte
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Aminoisoxazol-3-yl)butan-2-ol in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Aminoisoxazol-3-yl)butan-2-ol. One potential area of focus is the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of neurotransmitters and receptors in the central nervous system. Furthermore, there is potential for the synthesis of novel derivatives of 2-(5-Aminoisoxazol-3-yl)butan-2-ol with improved potency and selectivity.
Synthesemethoden
The synthesis of 2-(5-Aminoisoxazol-3-yl)butan-2-ol involves the condensation of 5-aminoisoxazole-3-carboxylic acid with 2-bromo-1-butanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been used as a building block for the synthesis of various bioactive molecules.
Eigenschaften
CAS-Nummer |
134965-78-9 |
|---|---|
Produktname |
2-(5-Aminoisoxazol-3-yl)butan-2-ol |
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(5-amino-1,2-oxazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3 |
InChI-Schlüssel |
WGZRJWRMVMPRML-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NOC(=C1)N)O |
Kanonische SMILES |
CCC(C)(C1=NOC(=C1)N)O |
Synonyme |
3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



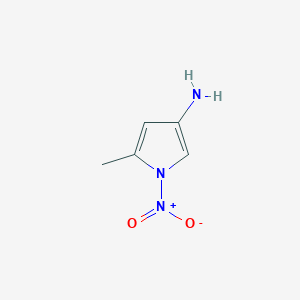
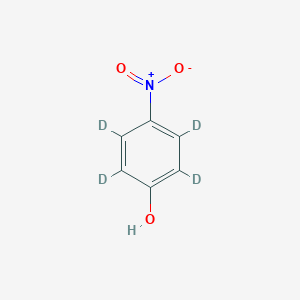
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

